Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 1,10-Phenanthroline Methanol Derivatives
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 1,10-Phenanthroline Methanol Derivatives
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction: The Significance of Crystalline Architecture
1,10-Phenanthroline (phen) is a cornerstone ligand in coordination chemistry, prized for its rigid, planar structure and robust chelating ability with a wide array of metal ions.[1][2][3] The functionalization of the phenanthroline scaffold is a key strategy for tuning its electronic and steric properties, thereby influencing the characteristics of its metal complexes.[3] The introduction of methanol substituents, as in 1,10-phenanthroline-2,9-dimethanol, imparts several key features. The hydroxyl groups can act as both hydrogen bond donors and acceptors, introducing specific and directional intermolecular interactions that govern the crystal packing.[4][5] Furthermore, these functional groups can serve as coordination sites or be modified for further synthetic transformations.
Understanding the three-dimensional arrangement of molecules in the solid state is paramount for predicting and controlling the bulk properties of a material. For drug development professionals, the crystal structure provides critical information on polymorphism, solubility, and bioavailability. For materials scientists, it dictates optical, electronic, and mechanical properties. This guide will dissect the crystallographic features of 1,10-phenanthroline-2,9-dimethanol, providing a foundational understanding for the broader class of 1,10-phenanthroline-methanol derivatives.
Synthesis and Crystallization: A Methodological Overview
The synthesis of 1,10-phenanthroline-2,9-dimethanol typically begins with a more readily available precursor, 2,9-dimethyl-1,10-phenanthroline (neocuproine). A common synthetic route involves the oxidation of the methyl groups to aldehydes, followed by reduction to the corresponding alcohols.
Experimental Protocol: A Representative Synthesis
A plausible and field-proven synthetic pathway is outlined below. This protocol is a composite of established methodologies for the functionalization of phenanthroline derivatives.
Step 1: Oxidation of 2,9-Dimethyl-1,10-phenanthroline to 1,10-Phenanthroline-2,9-dicarbaldehyde.
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To a solution of 2,9-dimethyl-1,10-phenanthroline (1.0 eq) in a suitable solvent such as dioxane, add selenium dioxide (2.2 eq).
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Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture and filter to remove the selenium byproduct.
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The filtrate is then concentrated under reduced pressure to yield the crude 1,10-phenanthroline-2,9-dicarbaldehyde.[6]
Step 2: Reduction to 1,10-Phenanthroline-2,9-dimethanol.
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Dissolve the crude dicarbaldehyde from the previous step in a suitable solvent, such as methanol or ethanol.
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Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.
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Allow the reaction to stir at room temperature until the reduction is complete (monitored by TLC).
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Quench the reaction by the slow addition of water.
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The product can be extracted with an organic solvent (e.g., dichloromethane) and purified by column chromatography to yield 1,10-phenanthroline-2,9-dimethanol.
Crystallization:
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the purified product in a suitable solvent system, such as methanol/chloroform or ethanol/hexane.
Caption: Synthetic workflow for 1,10-Phenanthroline-2,9-dimethanol.
Crystal Structure Analysis of 1,10-Phenanthroline-2,9-dimethanol
The crystallographic data for 1,10-phenanthroline-2,9-dimethanol reveals a well-ordered three-dimensional structure governed by a network of intermolecular interactions.
Crystallographic Data
The following table summarizes the crystallographic data for a representative structure of 1,10-phenanthroline-2,9-dimethanol, as found in the Crystallography Open Database (COD) under the deposition number 4305942.[7]
| Parameter | Value |
| Chemical Formula | C₁₄H₁₂N₂O₂ |
| Formula Weight | 240.26 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 7.115(1) Å |
| b | 18.385(2) Å |
| c | 13.5576(12) Å |
| α | 90° |
| β | 99.956(19)° |
| γ | 90° |
| Volume | 1746.7(4) ų |
| Z | 4 |
Molecular Geometry
The core of the molecule consists of the planar 1,10-phenanthroline ring system. The two methanol substituents are located at the 2 and 9 positions. The hydroxyl groups introduce a degree of conformational flexibility, with the torsion angles between the phenanthroline ring and the C-O bonds being a key determinant of the overall molecular shape and the subsequent intermolecular interactions.
Intermolecular Interactions: The Driving Force of Crystal Packing
The crystal packing of 1,10-phenanthroline-2,9-dimethanol is dominated by a combination of hydrogen bonding and π-π stacking interactions. These non-covalent forces dictate the supramolecular architecture and are crucial for the stability of the crystal lattice.
Hydrogen Bonding:
The hydroxyl groups of the methanol substituents are the primary sites for hydrogen bonding. Each hydroxyl group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom). This leads to the formation of a robust network of O-H···N and O-H···O hydrogen bonds, connecting neighboring molecules into chains and sheets.[4][5] The nitrogen atoms of the phenanthroline ring can also participate as hydrogen bond acceptors.
π-π Stacking:
The planar aromatic rings of the 1,10-phenanthroline core are prone to π-π stacking interactions.[8] In the crystal structure, adjacent phenanthroline rings often arrange in a parallel-displaced or T-shaped manner, with centroid-to-centroid distances typically in the range of 3.5 to 4.0 Å. These interactions contribute significantly to the overall stability of the crystal packing.
Caption: Key intermolecular interactions in the crystal structure.
Implications for Drug Development and Materials Science
The detailed understanding of the crystal structure of 1,10-phenanthroline-methanol derivatives has significant practical implications.
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Drug Development: The ability to form specific hydrogen bonds can be exploited in the design of drugs that target proteins. The phenanthroline scaffold can act as an intercalator with DNA, and the methanol substituents can form hydrogen bonds with the DNA backbone or with amino acid residues in an active site.[9] The crystalline form of a drug candidate directly impacts its stability, dissolution rate, and manufacturability.
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Materials Science: The supramolecular architecture directed by hydrogen bonding and π-π stacking can be used to engineer materials with desired properties. For instance, the alignment of the phenanthroline rings can influence the charge transport properties, making these materials interesting for organic electronics. The porous networks that can be formed through hydrogen bonding may also have applications in gas storage and separation.
Conclusion
This technical guide has provided a comprehensive overview of the crystal structure of 1,10-phenanthroline-2,9-dimethanol, serving as a representative model for 1,10-phenanthroline-2-methanol and related derivatives. The interplay of a robust synthetic strategy and a detailed understanding of the resulting solid-state architecture, governed by hydrogen bonding and π-π stacking, is crucial for the rational design of new functional molecules. The insights presented herein are intended to empower researchers in the fields of drug development and materials science to leverage the unique structural features of these versatile compounds for a wide range of applications.
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